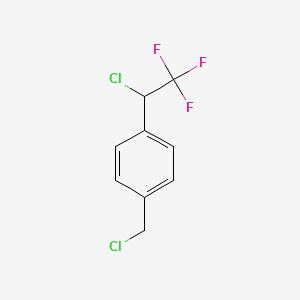

1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Clorometil)-4-(1-cloro-2,2,2-trifluoroetil)benceno es un compuesto orgánico que pertenece a la clase de compuestos aromáticos. Se caracteriza por la presencia de un anillo de benceno sustituido con un grupo clorometil y un grupo 1-cloro-2,2,2-trifluoroetil.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Clorometil)-4-(1-cloro-2,2,2-trifluoroetil)benceno normalmente implica la clorometilación de 4-(1-cloro-2,2,2-trifluoroetil)benceno. Esto se puede lograr mediante la reacción de 4-(1-cloro-2,2,2-trifluoroetil)benceno con formaldehído y ácido clorhídrico en presencia de un catalizador como el cloruro de zinc. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa.

Métodos de producción industrial: A escala industrial, la producción de 1-(Clorometil)-4-(1-cloro-2,2,2-trifluoroetil)benceno puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad de la síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Clorometil)-4-(1-cloro-2,2,2-trifluoroetil)benceno se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo clorometil puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.

Reacciones de oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o aldehídos correspondientes.

Reacciones de reducción: La reducción del compuesto puede producir los alcoholes correspondientes.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como el hidróxido de sodio o el terc-butóxido de potasio.

Reacciones de oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se utilizan normalmente.

Reacciones de reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Principales productos formados:

Reacciones de sustitución: Derivados con varios grupos funcionales que reemplazan al grupo clorometil.

Reacciones de oxidación: Ácidos carboxílicos o aldehídos.

Reacciones de reducción: Alcoholes.

Aplicaciones Científicas De Investigación

1-(Clorometil)-4-(1-cloro-2,2,2-trifluoroetil)benceno tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.

Medicina: Explorado por su posible uso en el desarrollo de productos farmacéuticos.

Industria: Utilizado en la producción de productos químicos y materiales especializados.

Mecanismo De Acción

El mecanismo de acción de 1-(Clorometil)-4-(1-cloro-2,2,2-trifluoroetil)benceno implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo clorometil puede formar enlaces covalentes con sitios nucleofílicos en biomoléculas, mientras que el grupo trifluoroetil puede mejorar la lipofilia y la permeabilidad de la membrana del compuesto. Estas interacciones pueden modular varias vías bioquímicas y procesos celulares.

Compuestos similares:

1-(Clorometil)-4-(1-cloro-2,2,2-trifluoroetil)benceno: Único debido a la presencia de ambos grupos clorometil y trifluoroetil.

1-(Clorometil)-4-(1-cloroetil)benceno: Carece del grupo trifluoroetil, lo que resulta en diferentes propiedades químicas.

1-(Clorometil)-4-(1-fluoro-2,2,2-trifluoroetil)benceno: Contiene un átomo de flúor en lugar de cloro, lo que afecta su reactividad y aplicaciones.

Comparación Con Compuestos Similares

1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Unique due to the presence of both chloromethyl and trifluoroethyl groups.

1-(Chloromethyl)-4-(1-chloroethyl)benzene: Lacks the trifluoroethyl group, resulting in different chemical properties.

1-(Chloromethyl)-4-(1-fluoro-2,2,2-trifluoroethyl)benzene: Contains a fluorine atom instead of chlorine, affecting its reactivity and applications.

Actividad Biológica

1-(Chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene, with the chemical formula C8H6Cl2F3 and CAS number 23131-73-9, is a compound of interest due to its potential biological activities. The presence of chlorine and trifluoromethyl groups in its structure suggests that it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 229.03 g/mol |

| Molecular Formula | C8H6Cl2F3 |

| Boiling Point | Not available |

| GHS Classification | Signal Word: Danger |

The biological activity of this compound can be attributed to its structural characteristics. Compounds with trifluoromethyl groups are known to enhance lipophilicity and bioavailability, which can affect their interaction with biological targets.

- Inhibition of Enzymatic Activity : Research indicates that compounds containing trifluoromethyl groups can inhibit specific enzymes such as cytochrome P450 and various kinases. This inhibition can lead to altered metabolic pathways in cells.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a variety of pathogens. The chloromethyl group may contribute to this activity by facilitating the compound's entry into bacterial cells.

- Potential Anticancer Activity : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The presence of chlorine and trifluoromethyl groups may enhance this effect.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, shedding light on the potential effects of this compound.

- Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy demonstrated that fluorinated benzene derivatives exhibited significant antibacterial effects against Gram-positive bacteria. While specific data on our compound is limited, similar structures show promise in this area .

- Enzyme Inhibition Studies : Research highlighted in Journal of Medicinal Chemistry indicated that trifluoromethyl-substituted benzene derivatives could effectively inhibit certain kinases involved in cancer progression. This suggests a pathway for further exploration regarding the anticancer potential of our compound .

- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of halogenated compounds. Preliminary assessments indicate that while some derivatives exhibit toxicity at high concentrations, others show selective toxicity towards cancer cells without affecting normal cells .

Propiedades

Número CAS |

805323-40-4 |

|---|---|

Fórmula molecular |

C9H7Cl2F3 |

Peso molecular |

243.05 g/mol |

Nombre IUPAC |

1-(chloromethyl)-4-(1-chloro-2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C9H7Cl2F3/c10-5-6-1-3-7(4-2-6)8(11)9(12,13)14/h1-4,8H,5H2 |

Clave InChI |

FNNJDRRCAFUQRQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCl)C(C(F)(F)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.